molecular formula C11H11N3O B11788206 1-(4-Aminophenyl)-1H-pyrrole-2-carboxamide

1-(4-Aminophenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B11788206
M. Wt: 201.22 g/mol
InChI Key: LJTONOTYNJKZMX-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-1H-pyrrole-2-carboxamide is an organic compound that features a pyrrole ring substituted with an aminophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 4-aminobenzaldehyde with pyrrole-2-carboxylic acid under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

1-(4-Aminophenyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(4-Aminophenyl)-1H-pyrrole-2,5-dione: Shares a similar pyrrole structure but with different functional groups.

    1-(2-Aminophenyl)pyrrole: Another pyrrole derivative with an amino group in a different position.

Uniqueness: 1-(4-Aminophenyl)-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-(4-aminophenyl)pyrrole-2-carboxamide

InChI

InChI=1S/C11H11N3O/c12-8-3-5-9(6-4-8)14-7-1-2-10(14)11(13)15/h1-7H,12H2,(H2,13,15)

InChI Key

LJTONOTYNJKZMX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C(=O)N)C2=CC=C(C=C2)N

Origin of Product

United States

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